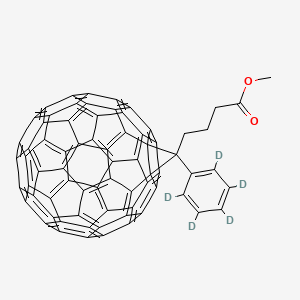
(6,6)-Pentadeuterophenyl C61 butyric AC&
Descripción general
Descripción
“(6,6)-Pentadeuterophenyl C61 butyric AC&” is a variant of [6,6]-Phenyl-C61-butyric acid methyl ester (PCBM), a fullerene derivative . PCBM is one of the most successful electron acceptors for plastic bulk heterojunction (BHJ) photovoltaic devices . It has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications .
Synthesis Analysis
The synthesis of PCBM involves a [2+1] cycloaddition to prepare fulleroid from C60 and diazoalkane, followed by isomerization of fulleroid to PCBM . An efficient flow system was constructed for the synthesis of PCBM, involving flow [2+1] addition of C60 and subsequent flow photoisomerization of the resulting fulleroid to PCBM using a flow photoreactor in combination with an Na lamp .
Molecular Structure Analysis
Molecular dynamics simulations have been used to simulate PCBM in various solvents to correlate solvent-nanoparticle interactions with the size of the agglomerate structure of PCBM . The HOMO orbitals of PCBM primarily shifted towards (CuO)n clusters after chemical adsorption, leading to a noticeable reduction in the band gap .
Chemical Reactions Analysis
The chemical bond between PCBM and (CuO)n clusters was studied using density functional theory (DFT). After chemical adsorption, the HOMO orbitals of PCBM primarily shifted towards (CuO)n, leading to a noticeable reduction in the band gap .
Physical And Chemical Properties Analysis
PCBM has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications . It forms larger clusters in toluene while they are relatively dispersed in indane, indicating the greater solubility of PCBM in indane than in toluene .
Aplicaciones Científicas De Investigación
Butyric Acid and Its Derivatives in Science
Butyric acid, a short-chain fatty acid, is primarily known for its role in the gastrointestinal tract and its potential therapeutic applications. Its derivatives, including functionalized fullerenes like the one , have been explored for their unique properties and applications across different scientific domains.
Catalytic Applications : Research has shown that heterogeneous acid-catalysts are crucial for producing value-added chemicals from renewable sources, such as biomass-derived carbohydrates. These studies focus on converting pentose and hexose into furfural and hydroxymethylfurfural, highlighting the importance of catalysts in optimizing yields and process efficiency (Agirrezabal-Telleria, Gandarias, & Arias, 2014).
Antioxidant Activity : Antioxidants play a significant role in various fields, from food engineering to pharmacy. Studies have critically reviewed the methods used to determine antioxidant activity, exploring the advantages and limitations of different assays. This research is vital for understanding the antioxidant properties of compounds, including butyric acid derivatives (Munteanu & Apetrei, 2021).
Wastewater Treatment : The production industry, including pesticide manufacturing, generates wastewater containing various toxic pollutants. Studies have explored treatment options, such as biological processes and granular activated carbon, for removing these contaminants efficiently. This research indicates the potential for butyric acid derivatives in enhancing wastewater treatment processes (Goodwin, Carra, Campo, & Soares, 2018).
Gastroenterology Applications : Butyric acid has been recognized for its potential in treating gastroenterological pathologies, including functional and inflammatory conditions of the colon. Preliminary data suggest that butyric acid and its derivatives could have applications beyond the gastrointestinal tract, such as in haematological, metabolic, and neurological pathologies (Sossai, 2012).
Mecanismo De Acción
Target of Action
The primary target of (6,6)-Pentadeuterophenyl C61 butyric acid methyl ester, also known as PCBM, is the electron transport layer in organic solar cells . It acts as an electron acceptor, facilitating the movement of electrons and enhancing the efficiency of these cells .
Mode of Action
PCBM interacts with its targets by accepting electrons from the photoactive layer in organic solar cells . This interaction results in the creation of an electric current, which is the primary function of solar cells .
Biochemical Pathways
The electron transport chain is a series of reactions that generate an electric current, and PCBM’s role as an electron acceptor is vital for this process .
Pharmacokinetics
It’s worth noting that pcbm has high electron mobility, which allows it to effectively accept and transport electrons .
Result of Action
The result of PCBM’s action is the generation of an electric current in organic solar cells . By accepting electrons from the photoactive layer, PCBM facilitates the movement of electrons, thereby generating an electric current .
Action Environment
The action of PCBM can be influenced by environmental factors. For instance, the formation of PCBM nanoscale aggregates using supercritical carbon dioxide (scCO2) annealing can improve the performance of bulk heterojunction solar cells .
Direcciones Futuras
Recent research has focused on the isomer-dependent photovoltaic performance of fullerene derivatives like PCBM . Future directions also include the development of effective manufacturing protocols for the synthesis of large quantities of PCBM , and the exploration of its use in organic or perovskite solar cells .
Propiedades
InChI |
InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3/i2D,3D,4D,6D,7D | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGVSQKKPIKBST-QRKCWBMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C34C25C6=C7C8=C9C1=C2C%10=C%11C%12=C%13C%14=C%10C%10=C2C2=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C8=C1C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C1=C%25C8=C(C5=C17)C1=C3C(=C%17C4=C%15C6=C92)C%19=C%21C1=C%238)CCCC(=O)OC)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749898-80-4 | |
| Record name | [6,6]-Pentadeuterophenyl C61 butyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



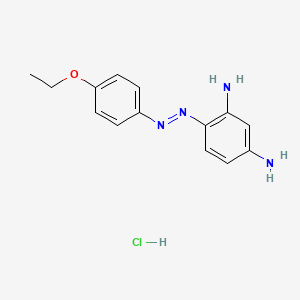
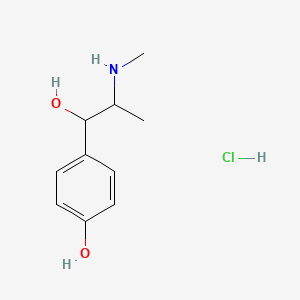



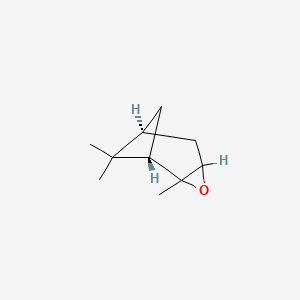



![Ethyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B3429513.png)
![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)
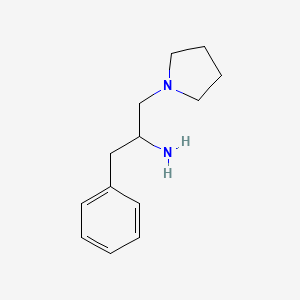

![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)